(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one
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Overview
Description
(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one typically involves a multi-step process:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil, under acidic conditions.
Introduction of the Fluorobenzylideneamino Group: The key step involves the Schiff base formation between 4-fluorobenzaldehyde and an appropriate amine derivative of the quinoxaline. This reaction is usually carried out in the presence of a mild acid catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more effective catalysts to increase reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods, such as recrystallization or chromatography, to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions, using reagents such as sodium borohydride or lithium aluminum hydride, can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Amino derivatives of quinoxaline.
Substitution: Halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. The presence of the fluorobenzylideneamino group may enhance these properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application. The fluorobenzylideneamino group can enhance binding affinity and specificity, leading to more effective biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2-Phenylquinoxaline: Similar structure but lacks the fluorobenzylideneamino group.
4-Fluoroquinoxaline: Contains a fluorine atom but lacks the benzylideneamino group.
Uniqueness
(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is unique due to the presence of both the quinoxaline core and the fluorobenzylideneamino group. This combination can result in enhanced biological activity and specificity, making it a valuable compound for research and development.
Properties
CAS No. |
900135-36-6 |
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Molecular Formula |
C21H14FN3O |
Molecular Weight |
343.361 |
IUPAC Name |
3-[2-[(4-fluorophenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C21H14FN3O/c22-15-11-9-14(10-12-15)13-23-17-6-2-1-5-16(17)20-21(26)25-19-8-4-3-7-18(19)24-20/h1-13H,(H,25,26) |
InChI Key |
LKTTUIAWCPUCMZ-YDZHTSKRSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=CC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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